(1-Methoxycyclohexyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methoxycyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFIMCYSQHWPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573298 | |
| Record name | 1-(1-Methoxycyclohexyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90886-41-2 | |
| Record name | 1-(1-Methoxycyclohexyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 1 Methoxycyclohexyl Methanamine
Transformations Involving the Methoxy (B1213986) Group
The methoxy group in (1-Methoxycyclohexyl)methanamine is situated on a sterically hindered tertiary carbon atom. This structural feature dictates the mechanisms of its transformation, often requiring harsh reaction conditions for cleavage.
Direct oxidation of the methoxy group to a hydroxyl group is not a standard transformation. However, cleavage of the methyl ether to yield the corresponding alcohol, (1-hydroxycyclohexyl)methanamine, is a feasible pathway. This is typically achieved under strongly acidic conditions. The reaction proceeds via protonation of the ether oxygen, converting the methoxy group into a better leaving group (methanol). libretexts.orglibretexts.org Due to the tertiary nature of the carbon to which the methoxy group is attached, the subsequent nucleophilic attack by water is likely to proceed through an S(_N)1-like mechanism. libretexts.orglibretexts.org The stability of the resulting tertiary carbocation intermediate favors this pathway over a sterically hindered S(_N)2 attack.
Table 1: Conditions for Ether Cleavage to Alcohols
| Reagent(s) | Mechanism | Product |
| HBr or HI (aq.) | S(_N)1-like | (1-Hydroxycyclohexyl)methanamine |
| Trimethylsilyl (B98337) iodide (TMSI) | S(_N)2-like (on methyl) | (1-Hydroxycyclohexyl)methanamine |
This table presents plausible reaction conditions based on general principles of ether cleavage.
The reductive cleavage of a methoxy group on a non-activated aliphatic carbon is a challenging transformation and generally requires harsh conditions. Unlike benzylic ethers, which can be cleaved by catalytic hydrogenation, simple alkyl ethers are typically resistant to such methods. youtube.com More forceful methods, such as treatment with a dissolving metal reduction system (e.g., Na in liquid NH(_3)) or certain hydride reagents in the presence of a Lewis acid, might be necessary to effect the conversion of this compound to cyclohexylmethanamine.
Direct nucleophilic substitution of the methoxy group by other nucleophiles is sterically hindered. An S(_N)2 pathway is highly unfavorable at the tertiary carbon center. libretexts.org Therefore, for substitution to occur, conditions that favor an S(_N)1 mechanism are typically required. This involves the use of a strong acid to protonate the methoxy group, facilitating its departure as methanol (B129727) and forming a tertiary carbocation. This carbocation can then be trapped by a nucleophile. The regioselectivity of nucleophilic attack on related systems, such as unsymmetrical epoxides under acidic conditions, supports the preference for reaction at the more substituted carbon where positive charge is better stabilized. masterorganicchemistry.comyoutube.com
Reactivity of the Aminomethyl Functionality
The primary aminomethyl group in this compound exhibits the characteristic nucleophilicity of alkylamines, allowing for a variety of derivatization reactions. The steric bulk of the adjacent quaternary carbon can influence the rates of these reactions.
The primary amine can be readily converted to amides through reaction with acylating agents. researchgate.netbath.ac.uk Common methods include the use of acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. The reaction with an acyl chloride, for instance, typically proceeds via nucleophilic acyl substitution. youtube.com Despite the steric hindrance in the vicinity of the aminomethyl group, which is analogous to a neopentyl amine, these reactions can often be driven to completion, sometimes requiring slightly more forcing conditions or specific activating agents. wikipedia.orgrsc.org
Table 2: Common Amidation Reactions for Primary Amines
| Acylating Agent | Coupling Agent (if any) | Product Type |
| Acyl Chloride | Base (e.g., Triethylamine) | Secondary Amide |
| Carboxylic Anhydride | Base (e.g., Pyridine) | Secondary Amide |
| Carboxylic Acid | Carbodiimide (e.g., DCC, EDC) | Secondary Amide |
| Carboxylic Acid | Thionyl Chloride (SOCl(_2)) | Secondary Amide |
This table outlines general methods for the amidation of primary amines.
The formation of sulfonamides and ureas through reaction with sulfonyl chlorides and isocyanates, respectively, are also expected reactions for the aminomethyl functionality.
Alkylation of the aminomethyl group can be achieved using alkyl halides. However, the reaction is often difficult to control, leading to mixtures of mono- and di-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Exhaustive alkylation to form the quaternary ammonium (B1175870) salt can be achieved with an excess of a reactive alkylating agent like methyl iodide. masterorganicchemistry.com The steric hindrance of the (1-Methoxycyclohexyl)methyl group may slow the rate of alkylation compared to less hindered primary amines. acs.orgnih.gov
Acylation, as discussed in the amidation section, is a more controlled process. The reaction with acyl chlorides or anhydrides provides a reliable method for introducing acyl groups onto the nitrogen atom. google.com The resulting amides are generally stable compounds. The acylation can also serve as a protective strategy for the amine functionality during other chemical transformations. youtube.com
Formation of Diazonium Salts from Amines
The conversion of a primary amine to a diazonium salt, a process known as diazotization, is a fundamental transformation in organic chemistry. byjus.com This reaction is typically achieved by treating a primary amine with nitrous acid (HNO₂), which is unstable and generated in situ from a mixture of sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). byjus.comchemistryscore.com
The mechanism begins with the protonation of nitrous acid by the strong acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). chemistryscore.comlibretexts.org The primary amine, in this case this compound, then acts as a nucleophile, attacking the nitrosonium ion. youtube.com This is followed by a series of proton transfer steps and the elimination of a water molecule, ultimately forming a nitrogen-nitrogen triple bond and yielding the diazonium salt. chemistryscore.comyoutube.com
Only primary amines can form diazonium salts through this mechanism, as they possess the two necessary hydrogen atoms on the nitrogen for the elimination of water. chemistryscore.comquora.com While aryl diazonium salts can be relatively stable at low temperatures (0–10 °C), primary alkyl diazonium salts, such as the (1-methoxycyclohexyl)methyldiazonium ion that would be formed from this compound, are notoriously unstable. libretexts.orgquora.com They readily decompose by losing a molecule of nitrogen gas (N₂), which is an excellent leaving group, to generate a highly reactive carbocation. quora.com This instability is a key driver for the subsequent rearrangement reactions discussed in section 3.3. The formation and decomposition can occur very rapidly, often in less than a minute. nih.gov
Amine Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the amine group to prevent it from interfering with reactions at other sites in the molecule. libretexts.orgorganic-chemistry.org This is achieved by converting the amine into a less reactive functional group, a process known as protection. The protecting group must be stable to the subsequent reaction conditions and easily removable later in the synthesis (deprotection). organic-chemistry.org For primary amines like this compound, carbamates are among the most common and effective protecting groups. masterorganicchemistry.comfishersci.co.uk
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group due to its stability to basic and nucleophilic reagents and its ease of removal under acidic conditions. total-synthesis.com
Protection: The amine is typically reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or sodium hydroxide. jk-sci.com The nucleophilic amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. masterorganicchemistry.com The subsequent collapse of the tetrahedral intermediate eliminates a t-butyl carbonate leaving group, which decomposes to the stable byproducts carbon dioxide and t-butoxide, driving the reaction to completion. jk-sci.commasterorganicchemistry.com
Deprotection: The Boc group is most commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.commasterorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation. commonorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates (loses CO₂) to liberate the free amine as its ammonium salt. masterorganicchemistry.comcommonorganicchemistry.com
Benzyl-oxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas in 1932, is another cornerstone of amine protection, particularly in peptide synthesis. masterorganicchemistry.com It is orthogonal to the Boc group, as it is stable to acidic conditions but readily cleaved by catalytic hydrogenation. total-synthesis.comtotal-synthesis.com
Protection: The Cbz group is installed by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions (e.g., sodium carbonate or an organic base). total-synthesis.comyoutube.com The amine attacks the highly reactive acyl chloride, and the base neutralizes the HCl generated during the reaction. total-synthesis.com
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com The reaction is carried out using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). This mild reduction cleaves the benzylic C-O bond to release toluene (B28343) and the unstable carbamic acid, which, like in the Boc deprotection, fragments into the free amine and carbon dioxide. total-synthesis.com While generally stable to acid, the Cbz group can also be cleaved by very harsh acidic conditions (e.g., HBr). total-synthesis.comcommonorganicchemistry.com
The table below summarizes these common amine protection strategies.
| Protecting Group | Structure | Protection Reagents | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Boc₂O, Base (e.g., TEA, NaOH) jk-sci.com | Strong Acid (e.g., TFA, HCl) masterorganicchemistry.com | Base, Hydrogenolysis total-synthesis.com | |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, Base total-synthesis.com | H₂, Pd/C (Hydrogenolysis) masterorganicchemistry.com | Acid (most), Base total-synthesis.com |
Ring-Opening and Rearrangement Reactions of the Cyclohexyl Moiety
The formation of the unstable (1-methoxycyclohexyl)methyldiazonium salt is the prelude to significant skeletal rearrangements. The loss of dinitrogen gas generates a primary carbocation, (1-methoxycyclohexyl)methyl cation, which is highly prone to rearrange to a more stable carbocation. quora.com The specific structure of this intermediate allows for characteristic ring-expansion and alkyl shift reactions.
Tiffeneau–Demjanov Rearrangement
The most probable fate of the carbocation generated from this compound upon treatment with nitrous acid is the Tiffeneau–Demjanov rearrangement. wikipedia.org This reaction is a classic method for the one-carbon ring expansion of cycloalkanes. organicreactions.org Specifically, it describes the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to yield an enlarged cycloketone. wikipedia.orgsynarchive.com In the case of this compound, the methoxy group is analogous to the hydroxyl group in the classic substrate.
The mechanism proceeds via the unstable diazonium ion. youtube.com As the N₂ molecule departs, a neighboring carbon from the cyclohexyl ring migrates to the carbon atom that bore the aminomethyl group. youtube.com This concerted migration and loss of nitrogen relieves ring strain and forms a more stable carbocation. This process expands the six-membered cyclohexane (B81311) ring into a seven-membered ring. The resulting oxonium ion is then hydrolyzed during aqueous workup to yield the final product, cycloheptanone. This rearrangement is particularly efficient for forming five, six, and seven-membered rings. wikipedia.org
Wagner-Meerwein Rearrangement
A competing, though likely less favored, pathway for the stabilization of the initial carbocation is a Wagner-Meerwein rearrangement. This is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.orglscollege.ac.in In this specific case, a 1,2-hydride shift could occur, or more complex skeletal rearrangements could take place. The driving force is the formation of a more stable carbocation, such as a tertiary carbocation. mychemblog.com While possible, the Tiffeneau-Demjanov pathway is generally considered the predominant route for 1-aminomethyl-cycloalkanol-type structures due to the highly favorable and concerted nature of the ring-expansion step. organicreactions.orgslideshare.net
Synthesis and Characterization of Structural Analogs and Derivatives of 1 Methoxycyclohexyl Methanamine
Derivatives with Modified Cyclohexyl Ring Substitutions
The synthesis of analogs with substitutions on the cyclohexyl ring allows for the exploration of steric and electronic effects on the molecule's properties. The introduction of substituents at various positions of the cyclohexane (B81311) ring can significantly influence the compound's conformation and interactions with biological targets.
A general synthetic strategy for creating such analogs often begins with a suitably substituted cyclohexanone (B45756). For instance, the synthesis of 4'-substituted cyclohexyl analogs can start from a protected dihydroxybenzaldehyde, which undergoes a series of reactions including a Suzuki coupling to form a biaryl system, followed by a Henry olefination. nih.gov Another approach involves the manipulation of 1,3-cyclohexanedione, which can be converted to an ethyl ether. This intermediate can then react with a Grignard reagent, like phenyl or benzyl (B1604629) magnesium chloride, to introduce substituents and form a substituted 3-cyclohexenone. nih.gov
While direct synthetic examples for substituted (1-Methoxycyclohexyl)methanamine are not extensively detailed in the provided results, the synthesis of related substituted cyclohexyl compounds provides a blueprint. For example, the synthesis of [1-(4-methoxyphenyl)cyclohexyl]methanamine, an analog where the methoxy (B1213986) group is on the phenyl ring instead of directly on the cyclohexane, has been documented. nih.gov The synthesis of analogs with alkyl groups, such as a methyl group, on the cyclohexyl ring would likely follow a multi-step pathway starting from a commercially available substituted cyclohexanone.
Table 1: Examples of Cyclohexyl Ring Modified Analogs and Related Precursors
| Compound Name | Starting Material(s) | Key Reaction Type(s) | Reference |
| 4'-Substituted Cyclohexyl Noviomimetics | 2,4-dihydroxybenzaldehyde, 3-fluorophenyl boronic acids | Suzuki coupling, Henry olefination | nih.gov |
| 3-Benzylcyclohexenone | 1,3-cyclohexanedione, Benzyl magnesium chloride | Grignard reaction | nih.gov |
| [1-(4-Methoxyphenyl)cyclohexyl]methanamine | Not specified | Not specified | nih.gov |
This table is illustrative and based on general synthetic strategies for substituted cyclohexyl compounds.
Variations in the Alkoxy Group: Exploring Methoxy Analogs
Replacing the methoxy group on the cyclohexyl ring with other alkoxy groups (e.g., ethoxy, propoxy) is a common strategy to modulate the lipophilicity and steric bulk of the molecule. The synthesis of these analogs generally follows a similar pathway to the parent methoxy compound, with the key difference being the use of a different alcohol in the ether formation step.
For instance, the synthesis of (1-Ethoxycyclohexyl)methanamine would parallel the synthesis of its methoxy counterpart, likely involving the reaction of a 1-hydroxycyclohexanecarbonitrile (B1294214) intermediate with sodium ethoxide, followed by reduction of the nitrile. While specific literature on the synthesis of (1-Ethoxycyclohexyl)methanamine was not found in the search results, the synthesis of related alkoxy-substituted compounds is well-established. For example, the synthesis of 1-methoxy analogs of CP-47,497 involved using 2-(4-bromo-3-methoxyphenyl)-2-methylheptane as a starting material in a modified synthesis. nih.gov This highlights the general approach of using precursors containing the desired alkoxy group.
The synthesis of N-ethyl-1-(methoxymethyl)cyclopentan-1-amine, a cyclopentane (B165970) analog, further illustrates the synthetic accessibility of such alkoxy-modified structures. nih.gov The general principles of ether synthesis, such as the Williamson ether synthesis or reactions involving alkoxides, are central to creating this class of derivatives.
Table 2: Representative Alkoxy Analogs and Related Structures
| Compound Name | Structural Variation | Key Synthetic Feature | Reference |
| (1-Ethoxycyclohexyl)methanamine | Methoxy group replaced by ethoxy group | Use of an ethoxy precursor or ethanol/sodium ethoxide | Inferred |
| 1-Methoxy analogs of CP-47,497 | Methoxy group on a phenylcyclohexyl system | Modification of a synthesis using a methoxy-substituted aryl bromide | nih.gov |
| N-ethyl-1-(methoxymethyl)cyclopentan-1-amine | Methoxy group on a cyclopentane system | Synthesis from a methoxymethyl-substituted cyclopentane precursor | nih.gov |
Diverse Amine Functionalizations and Extended Chain Analogs
Modifications to the amine functionality of this compound can lead to a wide range of derivatives with altered basicity and hydrogen bonding capabilities. This includes N-alkylation to form secondary or tertiary amines, or extension of the carbon chain between the cyclohexyl ring and the amine group.
The synthesis of N-alkylated analogs, such as N-ethyl-(1-methoxycyclohexyl)methanamine, can be achieved through several methods. One common approach is reductive amination of 1-methoxycyclohexanecarbaldehyde with the desired amine (e.g., ethylamine). Another method involves the N-alkylation of the primary amine, this compound, using an appropriate alkyl halide. A general method for preparing N-methylalkylamines involves the reaction of a primary amine with benzaldehyde (B42025) to form an N-benzylideneamine, followed by methylation with methyl iodide and subsequent hydrolysis. orgsyn.org
Extended chain analogs, such as (1-Methoxycyclohexyl)ethanamine, would require a different synthetic approach. A plausible route could involve the reaction of a 1-methoxycyclohexyl Grignard reagent with an appropriate electrophile like N-(2-bromoethyl)phthalimide, followed by deprotection of the amine. Alternatively, starting from 1-methoxycyclohexylacetic acid, one could perform a Curtius or Hofmann rearrangement to yield the desired ethanamine derivative.
Table 3: Examples of Amine Functionalizations and Chain Extensions
| Derivative Type | Example Compound Name | General Synthetic Method | Reference |
| N-Alkylation | N-Ethyl-(1-methoxycyclohexyl)methanamine | Reductive amination or N-alkylation of the primary amine | orgsyn.org |
| N,N-Dialkylation | N,N-Dimethyl-(1-methoxycyclohexyl)methanamine | Reductive amination with dimethylamine (B145610) or exhaustive alkylation | Inferred |
| Chain Extension | 2-(1-Methoxycyclohexyl)ethanamine | Grignard reaction with a protected aminoethyl halide or rearrangement of a cyclohexylacetic acid derivative | Inferred |
Stereoisomeric and Chiral Derivatives
This compound possesses a chiral center at the C1 position of the cyclohexane ring, meaning it can exist as a pair of enantiomers (R and S isomers). The synthesis and separation of these stereoisomers are important for understanding their distinct properties.
The preparation of individual enantiomers can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis. Chiral resolution involves separating the enantiomers of the final compound or a key intermediate. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent liberation of the enantiomerically pure amine.
Asymmetric synthesis aims to create a single enantiomer directly. This can involve the use of chiral catalysts, auxiliaries, or starting materials. While a specific asymmetric synthesis for this compound was not detailed in the search results, methods for the chiral separation of related compounds like methoxetamine and its metabolites have been developed. rsc.org Capillary electrophoresis using chiral selectors such as β-cyclodextrin and its derivatives has been successfully employed for this purpose. rsc.org This suggests that similar chromatographic techniques (e.g., HPLC with a chiral stationary phase) could be applied to resolve the enantiomers of this compound. The synthesis of chiral derivatives is a key step in evaluating the stereospecific requirements of biological targets. rsc.org
Table 4: Approaches to Stereoisomeric and Chiral Derivatives
| Approach | Method | Example Application | Reference |
| Chiral Resolution | Formation of diastereomeric salts with a chiral acid | Standard chemical separation technique | Inferred |
| Chiral Resolution | Chiral capillary electrophoresis | Separation of methoxetamine and its metabolites using cyclodextrin (B1172386) selectors | rsc.org |
| Chiral Resolution | Chiral High-Performance Liquid Chromatography (HPLC) | A common method for separating enantiomers | Inferred |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries | A strategy to directly synthesize a single enantiomer | Inferred |
Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like (1-Methoxycyclohexyl)methanamine, both proton (¹H) and carbon-13 (¹³C) NMR would be fundamental for its structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific signals would be expected for the methoxy (B1213986) group protons, the aminomethyl protons, and the protons of the cyclohexane (B81311) ring.
While no experimental ¹H NMR data for this compound is readily available in the scientific literature, a predicted ¹H NMR spectrum from the Human Metabolome Database (HMDB) suggests a complex multiplet for the cyclohexane ring protons around 1.71 ppm. nih.gov The protons of the methoxy group (CH₃O-) would typically appear as a singlet, likely in the range of 3.2-3.5 ppm. The aminomethyl group protons (-CH₂NH₂) would also be expected to produce a distinct signal, the chemical shift of which would be influenced by the solvent and concentration. In related compounds like (1-methylcyclohexyl)methanamine, the aminomethyl protons appear in a specific region of the spectrum. nist.gov The absence of experimental data, however, precludes a definitive assignment of chemical shifts and coupling constants.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
Regrettably, no experimental ¹³C NMR data for this compound has been found in published literature. Based on related structures, one would anticipate signals for the methoxy carbon, the aminomethyl carbon, the quaternary carbon of the cyclohexane ring bonded to both the methoxy and aminomethyl groups, and the remaining five carbons of the cyclohexyl ring. For instance, in methanamine, the carbon of the methyl group shows a specific chemical shift, as do the carbons in a cyclohexane ring. nih.govnist.gov The precise chemical shifts for this compound would provide crucial confirmation of its structure, but such data is not currently available.
Chromatographic Methods for Separation and Purification
Chromatographic techniques are essential for the isolation and purification of chemical compounds, ensuring a high degree of purity necessary for accurate analytical characterization.
Preparative and Analytical Chromatography Techniques
For the separation and purification of this compound, a combination of preparative and analytical chromatographic methods would be employed. Preparative chromatography, such as column chromatography, would be used to isolate the compound from a reaction mixture on a larger scale. Analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) would then be used to assess the purity of the isolated compound. The choice of stationary and mobile phases would depend on the polarity and volatility of the compound. While general chromatographic principles are applicable, specific methods for this compound have not been documented.
Advanced Purification Methodologies (e.g., Crystallization)
Crystallization is a powerful technique for obtaining highly pure solid compounds. If this compound or a suitable salt thereof is a crystalline solid, crystallization from an appropriate solvent system would be an effective final purification step. This method relies on the principle of differential solubility of the compound and impurities at varying temperatures. There is currently no information available regarding the crystallization of this compound.
Complementary Spectrometric Techniques for Comprehensive Characterization
In addition to NMR spectroscopy, other spectrometric techniques are vital for a complete structural and physical characterization of a molecule.
Mass spectrometry (MS) would be used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula. While the NIST WebBook contains mass spectra for related compounds such as 1-methoxycyclohexane, no such data is available for the target compound.
Infrared (IR) spectroscopy would be used to identify the functional groups present in this compound. Characteristic absorption bands would be expected for the N-H and C-N bonds of the amine group, the C-O bond of the ether, and the C-H bonds of the cyclohexane ring. The NIST WebBook provides IR spectra for related molecules like methenamine (B1676377) and methylamine, which can give an indication of where to expect certain functional group frequencies. nist.gov However, a dedicated IR spectrum for this compound is needed for a complete analysis.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Molecular Structure and Conformation
There are no published studies that specifically detail the use of quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to analyze the molecular structure and conformational landscape of (1-Methoxycyclohexyl)methanamine. Such studies would typically involve:
Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms in the molecule.
Conformational Analysis: Investigating the different spatial orientations of the cyclohexyl ring (e.g., chair, boat, twist-boat conformations) and the relative positions of the methoxy (B1213986) and aminomethyl groups. This would identify the global minimum energy conformer and the energy barriers between different conformations.
Calculation of Molecular Properties: Determining properties such as bond lengths, bond angles, dihedral angles, and vibrational frequencies.
Without dedicated research, any data on the specific structural parameters of this compound would be purely predictive and not based on published findings.
Theoretical Investigations of Reaction Mechanisms and Energy Landscapes
No theoretical studies on the reaction mechanisms involving this compound have been found in the public domain. Such research would be crucial for understanding its synthesis and reactivity. Typically, these investigations would include:
Transition State Searching: Identifying the high-energy structures that connect reactants to products.
Reaction Coordinate Analysis: Mapping the energy profile of a reaction as it progresses from reactants to products through the transition state.
Kinetic and Thermodynamic Calculations: Predicting the feasibility and rate of potential reactions involving the compound.
As no such studies are available, it is not possible to provide details on the energy landscapes of reactions forming or involving this specific amine.
Studies on Proton Affinity and Gas-Phase Basicity
While the principles of proton affinity and gas-phase basicity are well-established in physical chemistry, no specific experimental or theoretical values for this compound have been published. wikipedia.orgnih.gov Proton affinity refers to the negative of the enthalpy change when a proton is added to a molecule in the gas phase, while gas-phase basicity is the negative of the Gibbs free energy change for the same process. wikipedia.orgnih.gov
Determining these values for this compound would require dedicated computational studies, likely using high-level quantum chemical methods to accurately model the protonation process at the nitrogen atom of the amine group. nih.govresearchgate.net These calculations would provide fundamental insights into the intrinsic basicity of the molecule, free from solvent effects. wikipedia.org In the absence of such studies, no data table of these properties can be provided.
Molecular Modeling and Simulation Approaches
There is no evidence of molecular modeling or simulation studies, such as molecular dynamics (MD) or Monte Carlo simulations, having been performed on this compound. These computational techniques could be used to study:
Solvation Effects: How the molecule interacts with different solvents.
Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound.
Dynamic Behavior: The movement and conformational changes of the molecule over time.
Without specific research, any discussion on the modeled behavior of this compound would be speculative.
Applications in Chemical Synthesis and Materials Science
Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis
There is currently a lack of peer-reviewed scientific literature detailing the specific use of (1-Methoxycyclohexyl)methanamine as a chiral auxiliary or ligand in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, and while the structure of this compound contains a stereocenter if the methoxy (B1213986) group and the aminomethyl group are in a chiral relationship, its application in this context has not been reported in major chemical databases and journals. Similarly, its use as a ligand in asymmetric catalysis is not documented.
Intermediates in the Synthesis of Complex Organic Molecules
The primary documented application of this compound is as an intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. Patent literature reveals its use as a crucial building block for the creation of novel therapeutic agents.
Notably, the compound has been utilized in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is implicated in inflammatory processes, and its antagonists are investigated for the treatment of various inflammatory and neurological conditions. In this context, this compound serves as a key amine component that is coupled with a carboxylic acid moiety to form a larger, more complex amide-based molecule. googleapis.comgoogle.com
Another significant application is in the development of dual regulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the 5-hydroxytryptamine 2A (5-HT2A) receptor. epo.orggoogle.com These receptors are important targets in the central nervous system, and dual-acting modulators are of interest for treating a range of neurological and psychiatric disorders. In these syntheses, this compound is reacted with a benzoic acid derivative to yield the final benzamide (B126) product. epo.orggoogle.com
The synthesis of this compound itself is described in the patent literature, often starting from cyclohexanone (B45756). The general synthetic route involves the conversion of cyclohexanone to 1-methoxycyclohexanecarbonitrile, which is then reduced to afford the final amine product.
Table 1: Synthesis of this compound as an Intermediate
| Starting Material | Key Transformation(s) | Product | Application Context | Patent Reference |
| Cyclohexanone | 1. Cyanation and methoxylation 2. Reduction of the nitrile | This compound | Intermediate for P2X7 receptor antagonists | googleapis.comgoogle.com |
| 1-Methoxycyclohexanecarbonitrile | Reduction | This compound | Intermediate for mGluR5/5-HT2A dual regulators | epo.orggoogle.com |
Table 2: Utilization of this compound in the Synthesis of Complex Molecules
| Reactant 1 | Reactant 2 | Product Type | Therapeutic Target | Patent Reference |
| This compound | Substituted indole (B1671886) carboxylic acid | Indole carboxamide | P2X7 Receptor Antagonist | googleapis.comgoogle.com |
| This compound hydrochloride | 4-((2-Fluorophenyl)ethynyl)benzoic acid | N-((1-Methoxycyclohexyl)methyl)benzamide | mGluR5/5-HT2A Dual Regulator | epo.orggoogle.com |
Utilization in Catalysis and Reaction Development
Beyond its role as a reactant in the synthesis of specific target molecules, there is no evidence to suggest that this compound is used as a catalyst or plays a role in broader reaction development. While amines can sometimes act as organocatalysts, there are no documented instances of this compound being employed in such a capacity. Its utility appears to be confined to its function as a structural component in the synthesis of larger, more complex molecules.
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Methods for Selective Transformations
The synthesis of complex amines like (1-Methoxycyclohexyl)methanamine often requires sophisticated catalytic systems to achieve high selectivity and yield. Current research is actively pursuing the development of novel catalysts that can efficiently mediate the transformation of precursor molecules into the desired product.
One promising avenue involves the use of transition metal catalysts. For instance, ruthenium-based catalysts have demonstrated significant efficacy in the hydrogenation of aromatic amines to their corresponding cycloaliphatic counterparts. google.com This approach, typically carried out at elevated temperatures and pressures, can be tailored to favor the formation of specific stereoisomers. google.com The use of suspended inorganic additives in conjunction with these catalysts is also being explored to enhance their activity and longevity. google.com
Furthermore, the development of methods for the synthesis of functionalized cyclohexenes opens up possibilities for subsequent reactions to introduce the aminomethyl and methoxy (B1213986) groups. acs.org Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency and atom economy. acs.org While direct catalytic methods for the one-step synthesis of this compound from simple precursors are still under investigation, the principles established in the synthesis of other functionalized cyclohexanes provide a solid foundation for future work. acs.orgresearchgate.net
Table 1: Comparison of Potential Catalytic Strategies
| Catalytic Approach | Potential Advantages | Key Challenges |
| Ruthenium-Catalyzed Hydrogenation | High efficiency for aromatic amine reduction. google.com | Requires high pressure and temperature; catalyst cost. google.com |
| Cascade Reactions | High atom economy; reduced workup steps. acs.org | Complex reaction optimization; substrate scope limitations. |
| Biocatalysis | High selectivity; mild reaction conditions. acs.org | Enzyme stability and availability; substrate specificity. |
Advanced Analytical Methodologies for Complex Mixture Analysis
As with any chemical synthesis, the ability to accurately analyze the reaction mixture is paramount for optimization and quality control. For a molecule like this compound, a combination of chromatographic and spectroscopic techniques is essential for its characterization, especially when present in complex mixtures.
High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is a workhorse in the pharmaceutical and chemical industries for separating complex mixtures. americanpharmaceuticalreview.com Its compatibility with a variety of detectors, including mass spectrometry (MS) and ultraviolet (UV) spectroscopy, allows for both quantification and structural elucidation. americanpharmaceuticalreview.com For a molecule lacking a strong chromophore like this compound, derivatization or the use of universal detectors like charged aerosol detectors (CAD) or evaporative light scattering detectors (ELSD) may be necessary. americanpharmaceuticalreview.com
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of analytes. For cyclic amines, electron ionization (EI) mass spectrometry often reveals a discernible molecular ion peak and characteristic fragmentation patterns, such as the loss of a hydrogen atom from the α-carbon. whitman.eduntu.edu.sg The fragmentation of cyclic amines can be complex, involving ring cleavage and the formation of nitrogen-containing fragment ions. future4200.comnih.govacs.org Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting specific ions from the initial mass spectrum. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of its constitution and stereochemistry. f1000research.comnih.gov Advanced NMR techniques, such as COSY and HSQC, can further aid in elucidating the connectivity and spatial relationships between different parts of the molecule.
Table 2: Key Analytical Techniques for this compound
| Technique | Information Provided | Considerations |
| HPLC-MS | Separation, quantification, molecular weight, fragmentation. americanpharmaceuticalreview.com | May require derivatization for enhanced detection. americanpharmaceuticalreview.com |
| GC-MS | Analysis of volatile derivatives, fragmentation patterns. whitman.edu | Derivatization is often necessary for non-volatile amines. |
| NMR Spectroscopy | Definitive structure, stereochemistry, purity. nih.gov | Lower sensitivity compared to MS. |
Exploration of New Chemical Reactivities and Mechanistic Pathways
Understanding the fundamental chemical reactivity of this compound is crucial for predicting its behavior in different chemical environments and for designing new synthetic applications. The molecule possesses two key functional groups: a primary amine and a methoxy ether attached to a quaternary carbon.
The primary amine group is expected to exhibit typical nucleophilic and basic properties. It can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation with aldehydes and ketones. youtube.com The mechanisms of these reactions are well-established in organic chemistry, typically involving the lone pair of electrons on the nitrogen atom acting as a nucleophile. youtube.comyoutube.com
The general principles of reaction mechanisms, such as addition, elimination, substitution, and rearrangement, provide a framework for understanding the potential transformations of this compound. youtube.com Future research will likely focus on experimentally validating these predicted reactivities and uncovering novel transformations that are unique to its specific structure.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic processes, aiming to minimize environmental impact and enhance safety and efficiency. nih.gov For the synthesis of this compound and related compounds, several green chemistry strategies are being actively explored.
The use of renewable feedstocks is a central tenet of green chemistry. While the direct synthesis of this compound from biomass is a long-term goal, the development of synthetic routes from renewable platform chemicals is a more immediate possibility. wikipedia.org
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. nih.gov The development of recyclable catalysts, including heterogeneous catalysts and biocatalysts, is a key area of research. acs.org For example, the use of nanoparticle catalysts for cyclohexane (B81311) functionalization represents a move towards more sustainable chemical production. researchgate.netneist.res.in
Minimizing the use of hazardous solvents is another critical aspect of green chemistry. The exploration of reactions in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, is a major focus. researchgate.net Microwave-assisted synthesis is also gaining traction as an energy-efficient method that can significantly reduce reaction times.
By integrating these green chemistry principles, the future synthesis of this compound can be designed to be not only scientifically innovative but also environmentally responsible.
Table 3: Green Chemistry Principles in the Synthesis of Amines
| Principle | Application in Amine Synthesis | Potential Benefit |
| Use of Renewable Feedstocks | Synthesis from biomass-derived platform chemicals. wikipedia.org | Reduced reliance on fossil fuels. |
| Catalysis | Employing recyclable heterogeneous or biocatalysts. acs.orgnih.gov | Increased efficiency, reduced waste. |
| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions. researchgate.net | Reduced environmental and health impacts. |
| Energy Efficiency | Microwave-assisted synthesis. | Faster reactions, lower energy consumption. |
Q & A
Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability?
- Methodological Answer :
- Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH regeneration system) and monitor parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction.
- Metabolite identification : High-resolution MS/MS with isotopic pattern matching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
